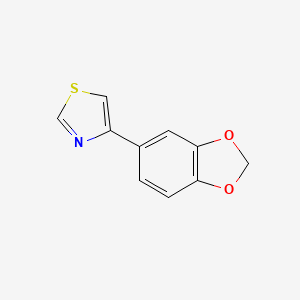
2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal and agricultural chemistry due to their unique properties, such as increased metabolic stability and enhanced biological activity
Métodos De Preparación
The synthesis of 2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid involves several steps. One common method includes the difluoromethylation of pyridine derivatives. This process can be achieved through various routes, including metal-catalyzed cross-coupling reactions and radical chemistry . The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H and novel non-ozone depleting difluorocarbene reagents . Industrial production methods typically focus on optimizing these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its ability to form hydrogen bonds, which can influence its binding to enzymes and receptors . This interaction can modulate the biological activity of the compound, making it a valuable tool in various applications.
Comparación Con Compuestos Similares
2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid can be compared to other fluorinated pyridine derivatives, such as:
2-(Trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
3-Fluoropyridine: Lacks the difluoromethyl group, making it less effective in certain applications.
2-(Difluoromethyl)-4-fluoropyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of properties that can be fine-tuned for various applications.
Propiedades
Fórmula molecular |
C7H4F3NO2 |
|---|---|
Peso molecular |
191.11 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-4-1-3(7(12)13)2-11-5(4)6(9)10/h1-2,6H,(H,12,13) |
Clave InChI |
PVDMOURJVGZPRP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)

![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)


![Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13574513.png)


![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride](/img/structure/B13574522.png)
![tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)



